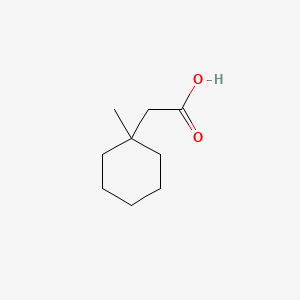

2-(1-Methylcyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(7-8(10)11)5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBPRPATSZONGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14352-58-0 | |

| Record name | 2-(1-methylcyclohexyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Foundations and Stereochemical Considerations of 2 1 Methylcyclohexyl Acetic Acid

2-(1-Methylcyclohexyl)acetic acid is a carboxylic acid characterized by a cyclohexane (B81311) ring substituted with a methyl group at the first position and an acetic acid moiety at the same carbon. This substitution pattern results in a quaternary carbon center within the cyclohexane ring.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O2 | numberanalytics.comchemistnotes.com |

| Molecular Weight | 156.22 g/mol | chemistnotes.comnih.gov |

| IUPAC Name | This compound | chemistnotes.comnih.gov |

| CAS Number | 14352-58-0 | chemistnotes.comnih.gov |

| SMILES | CC1(CCCCC1)CC(=O)O | numberanalytics.com |

| InChIKey | LTBPRPATSZONGJ-UHFFFAOYSA-N | numberanalytics.com |

Significance As a Core Scaffold in Organic Chemistry

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meyoutube.com For this compound, several key disconnections can be envisioned, highlighting different bond-forming strategies.

A primary disconnection can be made at the Cα-Cβ bond of the acetic acid moiety, suggesting a synthon equivalent to a ⁻CH₂COOH group. wikipedia.org This leads to 1-methylcyclohexyl halide or alcohol as the corresponding electrophile. Another strategic disconnection is at the quaternary carbon-carbon bond, pointing towards a Grignard-type reaction with a cyclohexanone (B45756) derivative or the opening of a substituted epoxide. youtube.comyoutube.comyoutube.com

These disconnections give rise to several potential synthetic pathways, which are explored in the subsequent sections. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and stereochemical considerations for related chiral structures.

Established Synthetic Routes to this compound

The construction of this compound can be achieved through several well-established synthetic organic reactions. These methods have been refined over time to improve efficiency and yield.

Historically, the synthesis of sterically hindered carboxylic acids like this compound relied on robust and often harsh reaction conditions. Early approaches likely involved multi-step sequences with less efficient key transformations. One of the classical methods that could be applied is the malonic ester synthesis. wikipedia.orguobabylon.edu.iquomustansiriyah.edu.iq This method involves the alkylation of diethyl malonate, a process that has been a cornerstone of organic synthesis for preparing substituted acetic acids. chemicalnote.comyoutube.com

Another historical approach could have been the Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester. nih.gov This would require 1-methylcyclohexanone as a starting material.

Modern synthetic strategies often focus on improving efficiency, selectivity, and sustainability. For this compound, current methods often employ more refined versions of classical reactions and introduce new, more efficient transformations.

Malonic Ester Synthesis: A common and reliable method involves a variation of the malonic ester synthesis. uobabylon.edu.iq The synthesis starts with the deprotonation of diethyl malonate using a strong base like sodium ethoxide to form a nucleophilic enolate. This is followed by reaction with a suitable electrophile, such as a 1-methylcyclohexyl halide. However, due to the steric hindrance of the tertiary halide, this reaction can be inefficient. A more practical approach involves using 1,1-dibromoalkanes or a two-step alkylation.

A plausible modern adaptation involves the reaction of the malonate anion with cyclohexanone to form a Knoevenagel condensation product, followed by methylation of the α-carbon and subsequent reduction of the double bond and hydrolysis/decarboxylation.

Grignard and Related Organometallic Reactions: The use of Grignard reagents offers a direct route to constructing the carbon skeleton. youtube.com For instance, the reaction of a Grignard reagent derived from a haloacetic acid ester with 1-methylcyclohexanol (B147175) is a potential, though challenging, route. A more feasible approach involves the reaction of the Grignard reagent, methylmagnesium bromide, with cyclohexanone to form 1-methylcyclohexanol. quora.comorganicchemistrytutor.com This tertiary alcohol can then be converted to a halide and subsequently used in a nucleophilic substitution reaction with a cyanide salt, followed by hydrolysis to yield the desired carboxylic acid.

Reformatsky Reaction: The Reformatsky reaction remains a viable method. nih.gov It involves the reaction of an α-haloester, such as ethyl bromoacetate, with zinc metal to form an organozinc reagent. This reagent then adds to cyclohexanone to yield a β-hydroxy ester. Subsequent methylation of the hydroxyl group followed by elimination and reduction, or a direct conversion of the hydroxyl to a methyl group through a series of reactions, would be necessary.

| Synthetic Route | Key Starting Materials | Key Intermediates | Key Reactions |

| Malonic Ester Synthesis | Diethyl malonate, Cyclohexanone | Mono- or dialkylmalonic ester | Alkylation, Hydrolysis, Decarboxylation wikipedia.orgchemicalnote.com |

| Grignard Reaction | Cyclohexanone, Methylmagnesium bromide | 1-Methylcyclohexanol | Grignard addition, Nucleophilic substitution, Hydrolysis youtube.comquora.com |

| Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate | β-hydroxy ester | Organozinc formation, Carbonyl addition nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer advantages in terms of efficiency, selectivity, and environmental impact. For the synthesis of this compound, catalytic hydrogenation is a key strategy. ucla.edu

An unsaturated precursor, such as 2-(1-methylcyclohex-2-en-1-yl)acetic acid or 2-(1-methylenecyclohexyl)acetic acid, can be synthesized and then subjected to catalytic hydrogenation to yield the final saturated product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are typically employed for this transformation, often under mild conditions of hydrogen pressure and temperature.

Furthermore, the esterification of this compound, or the synthesis of its ester precursors, can be catalyzed by acids or enzymes. For instance, the direct esterification with an alcohol can be catalyzed by a strong acid. google.com The use of solid acid catalysts can simplify product purification and catalyst recycling.

| Catalytic Reaction | Catalyst | Substrate | Product |

| Catalytic Hydrogenation | Pd/C, PtO₂ | 2-(1-methylcyclohex-2-en-1-yl)acetic acid | This compound ucla.edu |

| Esterification | Sulfuric Acid, Solid Acid Catalysts | This compound and an alcohol | Corresponding ester google.com |

Enantioselective Synthesis of Chiral Analogues of this compound

While this compound itself is achiral, the development of enantioselective methods is crucial for the synthesis of its chiral analogues, which may have applications in various fields. Chiral analogues can be designed by introducing a stereocenter, for example, on the cyclohexyl ring at a position other than C1, or on the acetic acid side chain.

For the synthesis of such chiral analogues, several strategies can be employed. One approach involves the use of chiral auxiliaries, such as those derived from Evans oxazolidinones. youtube.com The auxiliary can be attached to the acetic acid moiety, and subsequent alkylation or other transformations can be directed stereoselectively by the chiral controller. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Another powerful method is asymmetric catalysis. For instance, the enantioselective hydrogenation of a prochiral unsaturated precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can provide access to chiral saturated analogues.

Furthermore, amino acid-mediated intramolecular cyclizations have been shown to be effective in creating chiral bicyclic systems and could be adapted for the synthesis of complex chiral analogues of this compound. cnr.it

| Enantioselective Strategy | Key Feature | Example Application |

| Chiral Auxiliaries | Use of a recoverable chiral group to direct stereochemistry | Evans oxazolidinone directed alkylation of an acetic acid derivative youtube.com |

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter | Enantioselective hydrogenation of an unsaturated analogue |

| Amino Acid-Mediated Reactions | Use of chiral amino acids to induce enantioselectivity in cyclizations | Intramolecular aldol-type reactions to form chiral bicyclic analogues cnr.it |

Optimization of Synthetic Processes and Yield Enhancement

The optimization of synthetic processes is critical for making a synthesis practical, cost-effective, and scalable. For the synthesis of this compound, several parameters can be optimized to enhance the yield and purity of the product.

In Grignard reactions, for instance, controlling the temperature is crucial to minimize side reactions. numberanalytics.com The choice of solvent can also significantly impact the reaction rate and yield. In the malonic ester synthesis, the choice of base and reaction temperature can influence the extent of mono- versus dialkylation. wikipedia.org

For catalytic reactions, such as hydrogenation, optimizing the catalyst loading, hydrogen pressure, and reaction time is essential for achieving complete conversion without over-reduction or side reactions. In esterification reactions, the removal of water, often by azeotropic distillation, can drive the equilibrium towards the product and improve the yield. google.com

The following table summarizes key optimization parameters for relevant reaction types:

| Reaction Type | Parameters for Optimization | Objective |

| Grignard Reaction | Temperature, Solvent, Reaction Time | Maximize yield, minimize side reactions numberanalytics.com |

| Malonic Ester Synthesis | Base, Temperature, Stoichiometry of Alkylating Agent | Control alkylation, improve yield wikipedia.org |

| Catalytic Hydrogenation | Catalyst Loading, Hydrogen Pressure, Temperature, Time | Achieve complete and selective reduction ucla.edu |

| Esterification | Catalyst, Temperature, Removal of Water | Drive equilibrium to completion, increase yield google.com |

Elucidating Chemical Reactivity and Reaction Mechanisms of 2 1 Methylcyclohexyl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a variety of well-established chemical transformations, including esterification, amidation, and reduction.

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction in organic synthesis. For 2-(1-methylcyclohexyl)acetic acid, this typically involves reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. The reaction is reversible, and to achieve high yields of the ester product, it is often necessary to remove the water formed during the reaction or use an excess of the alcohol reactant. globethesis.combyjus.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack. iitm.ac.in

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of water: A molecule of water is eliminated, and a double bond is formed between the carbon and the remaining oxygen atom.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. byjus.com

A relevant example, though not of the exact target molecule, is the synthesis of 2-methylcyclohexyl acetate (B1210297) from 2-methylcyclohexanol (B165396) and acetic acid. globethesis.comgoogle.com This reaction highlights the general conditions and principles applicable to the esterification of cyclohexyl-containing carboxylic acids. The use of catalysts like sodium bisulfate (NaHSO₄) has also been reported to give high yields of the corresponding ester. globethesis.com

Table 1: Examples of Esterification of Cyclohexyl-Containing Carboxylic Acids

| Carboxylic Acid/Alcohol | Alcohol/Carboxylic Acid | Catalyst | Product | Yield (%) | Reference |

| 2-Methylcyclohexanol | Acetic Acid | NaHSO₄ | 2-Methylcyclohexyl acetate | 93.73 | globethesis.com |

| o-Cresol (B1677501) (hydrogenated to 2-methylcyclohexanol) | Acetic Acid | Esterification catalyst | 2-Methylcyclohexyl acetate | >96 | google.com |

| 2-Methylcyclohexanol | Acetic Acid | Sulfonic acid ion exchange resin | 2-Methylcyclohexyl acetate | 96.3 | google.com |

Amidation involves the reaction of the carboxylic acid group with an amine to form an amide. This transformation is crucial in the synthesis of many biologically active molecules. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, coupling agents are often employed to facilitate the reaction under milder conditions.

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

The synthesis of gabapentin (B195806), 2-[1-(aminomethyl)cyclohexyl]acetic acid, and its derivatives provides relevant examples of amidation reactions involving structures similar to this compound. researchgate.netnih.govpatsnap.com For instance, the Ugi three-component reaction of gabapentin with an aldehyde and an isocyanide leads to the formation of complex amide derivatives. researchgate.net

Table 2: Reagents for Amidation of Carboxylic Acids

| Coupling Agent | Additive | Typical Solvent | Key Features | Reference |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Forms a highly reactive O-acylisourea intermediate. | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Water-soluble carbodiimide, simplifies product purification. | |

| HATU | Hünig's base (DIPEA) | Dimethylformamide (DMF) | High yields and short reaction times. |

Reduction: The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 2-(1-methylcyclohexyl)ethanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. byjus.commasterorganicchemistry.comlibretexts.org The reaction proceeds in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. byjus.comic.ac.uk The mechanism involves the transfer of hydride ions from the AlH₄⁻ species to the carbonyl carbon. youtube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not effective for the reduction of carboxylic acids. libretexts.org

Oxidation: The carboxyl group itself is already in a high oxidation state. Further oxidation typically leads to decarboxylation, where the carboxyl group is lost as carbon dioxide. libretexts.org The stability of the cyclohexane (B81311) ring makes it relatively resistant to oxidation under mild conditions. However, under more forcing conditions, such as with strong oxidizing agents, the cyclohexane ring can be cleaved. For instance, the oxidation of cyclohexane derivatives can lead to the formation of dicarboxylic acids like adipic acid. iitm.ac.in The oxidation of cyclohexylacetic acid has been studied, with some methods showing site-selective oxidation at the trans C-H bond of the cyclohexane ring.

Transformations of the 1-Methylcyclohexyl Moiety

The 1-methylcyclohexyl group can also undergo a range of chemical transformations, although these often require more specific and sometimes harsher reaction conditions compared to the reactions of the carboxylic acid group.

While the cyclohexane ring is generally stable, it can undergo ring-opening reactions under certain catalytic conditions. For example, the hydroconversion of methylcyclohexane (B89554) over platinum-loaded zeolites can lead to ring-opening to form n- and isoheptanes. This process typically involves initial isomerization and ring contraction to dimethylcyclopentanes and ethylcyclopentane, which then undergo ring-opening. nih.gov

Ring-expansion reactions of cycloalkanes are also known, often proceeding through carbocation rearrangements. For instance, a four-membered ring can expand to a more stable five-membered ring, and a five-membered ring can expand to a six-membered ring. google.comnih.gov While less common for a six-membered ring, specific reaction conditions involving the formation of a carbocation adjacent to the ring could potentially induce such rearrangements.

Introducing substituents onto the cyclohexane ring of this compound can be achieved through various synthetic strategies. Radical reactions, such as those initiated by Barton decarboxylation or Hunsdiecker-type reactions, can be used to introduce functional groups onto the ring.

Furthermore, C-H bond functionalization represents a modern approach to derivatize the cyclohexane ring. This involves the use of catalysts to selectively activate and functionalize a specific C-H bond. For example, manganese-based catalysts have been shown to selectively oxidize the trans-C-H bond of cyclohexylacetic acid. The stereochemistry of substitution reactions on cyclohexyl systems is an important consideration, with reactions like the Sₙ2 mechanism proceeding with an inversion of configuration.

Derivatization can also be achieved through reactions that involve both the cyclohexane ring and an adjacent functional group. For example, the derivatization of a glucuronic acid thioglycoside has been accomplished using cyclohexane-1,2-diacetal protection, highlighting a method to introduce complex structures onto a cyclohexyl system.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The presence of a quaternary chiral center at the 1-position of the cyclohexane ring in this compound introduces a significant steric bias that influences the stereochemical course of its reactions. The cyclohexane ring itself typically adopts a chair conformation to minimize torsional and steric strain. In the case of the related compound, 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, crystallographic studies have confirmed that the cyclohexane ring exists in a chair conformation. nih.gov It is reasonable to infer that this compound also predominantly exists in a chair conformation, with the bulky 1-methyl and carboxymethyl groups occupying positions that minimize steric interactions.

Reactions at the carboxylic acid group or at the alpha-carbon are subject to the steric hindrance imposed by the adjacent 1-methylcyclohexyl moiety. For instance, in reactions involving the alpha-carbon, the approach of a reagent will be dictated by the less hindered face of the molecule, potentially leading to high diastereoselectivity.

While specific studies on the diastereoselectivity of this compound are not extensively available in the reviewed literature, general principles of stereochemistry in cyclic systems can be applied. For example, in the alkylation of enolates derived from cyclohexanone (B45756) derivatives, the incoming electrophile preferentially attacks from the less hindered face, often leading to a high degree of stereocontrol. Similarly, reactions of derivatives of this compound are expected to exhibit diastereoselectivity influenced by the conformational preference of the cyclohexane ring and the steric bulk of the substituents.

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Detailed mechanistic investigations, including kinetic and thermodynamic studies, provide quantitative insights into the reactivity of a compound. For this compound, a common reaction is Fischer esterification, which involves the acid-catalyzed reaction with an alcohol to form an ester.

The generally accepted mechanism for Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uklibretexts.orgmasterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com

Elimination of a water molecule to form a protonated ester. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com

Thermodynamic data for this compound itself is scarce in the literature. However, thermodynamic parameters for related compounds like cyclohexanecarboxylic acid have been evaluated. Such data can provide a baseline for understanding the energetic landscape of reactions involving substituted cyclohexyl systems. A fundamental study on the uncatalyzed esterification of various carboxylic acids demonstrated that temperature significantly affects the reaction rate and conversion, and a second-order reversible kinetic model could be used to determine kinetic and thermodynamic parameters. maxwellsci.com

Table 1: Kinetic Data for Alkaline Hydrolysis of Methylcyclohexyl Acetates in 70% (v/v) Dioxan-Water

| Compound | Temperature (°C) | 10³ k (l. mol⁻¹ s⁻¹) |

| Cyclohexyl acetate | 35.0 | 1.63 |

| cis-2-Methylcyclohexyl acetate | 35.0 | 0.449 |

| trans-2-Methylcyclohexyl acetate | 35.0 | 0.627 |

| cis-3-Methylcyclohexyl acetate | 35.0 | 2.50 |

| trans-3-Methylcyclohexyl acetate | 35.0 | 1.48 |

| cis-4-Methylcyclohexyl acetate | 35.0 | 2.14 |

| trans-4-Methylcyclohexyl acetate | 35.0 | 0.658 |

Data sourced from Chapman, N. B., Parker, R. E., & Smith, J. A. (1960). Conformation and Reactivity. Part I. The kinetics of alkaline hydrolysis of the methylcyclohexyl acetates. Journal of the Chemical Society, 3634-3640. rsc.org

This data illustrates the impact of the methyl group's position and stereochemistry on the reaction rate, a principle that would similarly apply to reactions of this compound.

Synthesis and Exploration of Derivatives and Analogues of 2 1 Methylcyclohexyl Acetic Acid

Design and Synthesis of Amino Acid Analogues

The incorporation of amino acid functionalities onto the 2-(1-methylcyclohexyl)acetic acid scaffold has been a significant area of research. These modifications aim to create molecules that can interact with biological systems in novel ways.

α-Substituted Derivatives

The synthesis of α-substituted derivatives involves the introduction of functional groups at the carbon atom adjacent to the carboxylic acid. One approach to creating such derivatives is through the Michael addition reaction. For instance, the reaction of α-branched aldehydes with β-nitroacrylates, catalyzed by a combination of L-phenylalanine and its lithium salt, can produce β-formyl-β′-nitroesters with a quaternary carbon center. rsc.org These intermediates can then be further transformed into various 4,4-disubstituted pyrrolidine-3-carboxylic acids. rsc.org

β-Substituted Derivatives (e.g., Gabapentin (B195806) Analogues)

A significant focus within the synthesis of amino acid analogues has been on β-substituted derivatives, particularly those related to Gabapentin. nih.govgoogle.com Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a well-known anticonvulsant. nih.gov The synthesis of its analogues often involves modifying the core structure to explore new biological activities.

One synthetic route to Gabapentin and its analogues is through the Hofmann rearrangement of [1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid. google.com Another strategy involves the catalytic hydrogenation of 1-cyano-cyclohexane-1-acetic acid or its salts. google.com The synthesis of conformationally restricted Gabapentin analogues has also been explored. For example, the pyrrolidine (B122466) analogue (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride has been synthesized and shown to have an affinity for the gabapentin binding site on the α2δ subunit of a calcium channel, similar to Gabapentin itself. nih.gov

The synthesis of Gabapentin impurities, which are structurally related derivatives, also provides insight into the chemical space around this compound. For example, Gabapentin impurity B, 2-(1-cyanocyclohexyl) acetic acid, has been synthesized from Gabapentin via oxidative dehydrogenation using trichloroisocyanuric acid. e-journals.in This impurity can then be hydrolyzed to form impurity E, 1-(carboxymethyl)cyclohexanecarboxylic acid. e-journals.in

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of this compound provides a convenient handle for the synthesis of ester and amide derivatives. These derivatives can alter the physicochemical properties of the parent molecule, such as its solubility and ability to cross biological membranes.

Esterification of this compound can be achieved through various methods. For example, 2-methylcyclohexyl acetate (B1210297) can be synthesized by the esterification of 2-methylcyclohexanol (B165396) with acetic acid. google.com The synthesis of amide derivatives often involves the reaction of the carboxylic acid with an amine. pulsus.com This can be facilitated by coupling reagents or by converting the carboxylic acid to a more reactive species like an acid chloride. pulsus.com The synthesis of 1-[[(2-Methyl-1-oxopropyl)amino]methyl]cyclohexaneacetic acid is an example of an amide derivative. nih.gov

Development of Sulfonamide Derivatives

Sulfonamide derivatives of this compound have been synthesized to explore their potential as allosteric modulators of certain receptors. The synthesis of these derivatives typically involves the reaction of an amino-functionalized analogue of this compound with a sulfonyl chloride. nih.gov

For instance, a sulfonamide derivative of gabapentin, 2-{1-[(2-nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, was synthesized by reacting gabapentin with 2-nitrobenzenesulfonyl chloride in an aqueous solution with the pH maintained between 8 and 9 using sodium carbonate. nih.gov The synthesis of a series of 2-sulfonamidobenzamides has also been reported, where an anthranilic acid is first coupled with a sulfonyl chloride, and the resulting sulfonamide is then coupled with an aniline (B41778) or amine. nih.gov

Protective Group Strategies in Derivative Synthesis

The synthesis of complex derivatives of this compound often requires the use of protecting groups to prevent unwanted side reactions at reactive functional groups. uchicago.eduwiley-vch.deuniversiteitleiden.nlnih.govresearchgate.net The choice of protecting group is crucial and depends on the specific reaction conditions. uchicago.edunih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Modulators

Structure-activity relationship (SAR) studies are a critical component in the development of new chemical modulators. These studies involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural features influence their function. nih.gov

For derivatives of this compound, SAR studies have been instrumental in identifying key structural motifs for biological activity. For example, in the development of Gabapentin analogues, SAR studies have shown that the presence and conformation of the amino and carboxylic acid groups are crucial for binding to the α2δ subunit of calcium channels. nih.gov The conformational restriction of the molecule, as seen in the spirocyclic analogue, can maintain or even enhance activity. nih.gov

Comprehensive Spectroscopic and Structural Characterization of 2 1 Methylcyclohexyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectral Interpretation and Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the number of chemically non-equivalent protons in a molecule and provides insights into their local electronic environment. For 2-(1-Methylcyclohexyl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.

The protons of the methyl group (CH₃) attached to the quaternary carbon of the cyclohexane (B81311) ring would typically appear as a singlet in the upfield region of the spectrum, likely between 0.9 and 1.2 ppm. The methylene (B1212753) protons (CH₂) of the acetic acid moiety are adjacent to the electron-withdrawing carboxylic acid group, which would shift their signal downfield, expected to be in the range of 2.0 to 2.5 ppm. The protons on the cyclohexane ring would produce a complex pattern of overlapping multiplets in the region of 1.2 to 1.8 ppm. The acidic proton of the carboxylic acid group (COOH) is characterized by a broad singlet that can appear over a wide range, typically between 10 and 13 ppm, and its position can be sensitive to solvent and concentration. researchgate.netpressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (on ring) | 0.9 - 1.2 | Singlet |

| -CH₂- (ring) | 1.2 - 1.8 | Multiplet |

| -CH₂-COOH | 2.0 - 2.5 | Singlet |

| -COOH | 10 - 13 | Broad Singlet |

¹³C NMR Spectral Analysis and Signal Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. libretexts.org Each chemically non-equivalent carbon atom gives a distinct signal. pressbooks.publibretexts.org

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is the most deshielded and would appear significantly downfield, typically in the range of 170-185 ppm. libretexts.org The quaternary carbon of the cyclohexane ring, bonded to the methyl group and the acetic acid side chain, would be found around 30-40 ppm. The methylene carbons of the cyclohexane ring would resonate in the range of 20-40 ppm, while the methyl carbon would appear at a more upfield position, generally between 15 and 25 ppm. The methylene carbon of the acetic acid group would likely be in the 40-50 ppm range due to the influence of the adjacent carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ | 15 - 25 |

| -C H₂- (ring) | 20 - 40 |

| Quaternary C (on ring) | 30 - 40 |

| -C H₂-COOH | 40 - 50 |

| -C OOH | 170 - 185 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule. harvard.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak would be observed around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-H stretching vibrations of the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibration of the carboxylic acid would be visible in the 1210-1320 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Alkyl C-H | C-H stretch | 2850 - 3000 |

| Carbonyl (C=O) | C=O stretch | 1700 - 1725 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. The molecular formula of this compound is C₉H₁₆O₂. nih.govchemscene.com Its exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). Alpha-cleavage next to the carbonyl group is also a common fragmentation pattern. miamioh.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles. nih.gov This technique would confirm the connectivity of the atoms and reveal the conformation of the cyclohexane ring, which is expected to be in a chair conformation. It would also show how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the carboxylic acid groups of neighboring molecules, which often form dimers. nih.gov

Molecular Conformation and Torsional Angles

The conformation of this compound is primarily dictated by the stereochemistry of its substituted cyclohexane ring. As a 1,1-disubstituted cyclohexane derivative, the molecule adopts a chair conformation to minimize steric strain. In this arrangement, one substituent on the C1 carbon is in an axial position, while the other is in an equatorial position. libretexts.orglibretexts.org

In the case of 1,1-disubstituted cyclohexanes, the two possible chair conformers are identical in terms of the positions of the substituents, with each having one axial and one equatorial group. libretexts.org For this compound, this means that in one chair flip, the methyl group is axial and the acetic acid group is equatorial, and in the other, the acetic acid group is axial and the methyl group is equatorial. The relative stability of these conformers is determined by the steric bulk of the substituents. Generally, a larger substituent will preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with the axial hydrogens on the same side of the ring. libretexts.org

Table 1: Predicted Conformational Properties of this compound

| Property | Description | Source |

| Cyclohexane Ring Conformation | Adopts a chair conformation to minimize steric strain. | libretexts.orglibretexts.org |

| Substituent Positions | One substituent (methyl or acetic acid group) is axial, and the other is equatorial. | libretexts.org |

| Conformational Equilibrium | The equilibrium will favor the conformer where the bulkier group occupies the equatorial position to reduce 1,3-diaxial strain. | libretexts.org |

Intermolecular Interactions and Hydrogen Bonding Networks

The primary intermolecular interaction governing the association of this compound molecules is hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form dimeric structures in the solid state, where two molecules are held together by a pair of strong O-H···O hydrogen bonds. nih.gov This creates a characteristic eight-membered ring motif.

In a study of a related compound, 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, crystallographic analysis revealed the formation of inversion dimers through O-H···O hydrogen bonds involving the carboxyl group, resulting in an R²₂(8) ring. nih.gov It is highly probable that this compound exhibits a similar hydrogen bonding pattern, leading to the formation of centrosymmetric dimers.

Table 2: Potential Hydrogen Bonding in this compound

| Interaction Type | Description | Expected Motif | Source |

| O-H···O Hydrogen Bond | Between the carboxylic acid groups of two molecules. | Formation of a centrosymmetric dimer with an R²₂(8) ring. | nih.gov |

| C-H···O Hydrogen Bond | Weaker interactions between C-H bonds and oxygen atoms of the carboxyl group. | May link the primary dimers into a larger supramolecular assembly. | nih.gov |

Crystal Packing and Supramolecular Assembly

The crystal packing of this compound is expected to be driven by the formation of the hydrogen-bonded dimers. These dimeric units then arrange themselves in space to achieve the most efficient packing, influenced by the shape of the molecules and the weaker van der Waals forces.

While the specific crystal system and unit cell parameters for this compound are not available in the cited literature, the general principles of molecular packing suggest that the molecules will arrange in a way that maximizes density and minimizes empty space, guided by the dominant hydrogen bonding interactions. The study of 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid showed a monoclinic crystal system, which could be a possibility for the title compound as well. nih.gov

Advanced Computational and Theoretical Investigations of 2 1 Methylcyclohexyl Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scienceacademique.comcore.ac.uk DFT methods calculate the total energy of a molecule based on its electron density, which uniquely determines all ground-state properties. core.ac.uk For a molecule such as 2-(1-Methylcyclohexyl)acetic acid, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict various properties. scienceacademique.comnih.gov

These studies can elucidate key structural parameters and electronic characteristics. For instance, a DFT analysis would determine the precise bond lengths, bond angles, and dihedral angles of the molecule's most stable conformer. It can also be used to calculate electronic properties such as the distribution of atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential map, which are crucial for understanding the molecule's reactivity. mdpi.com While specific DFT studies exclusively on this compound are not prominent in the literature, the methodology is standard for analyzing related carboxylic acids and substituted cyclohexanes. nih.govmdpi.com

Interactive Table 1: Representative Geometric Parameters for this compound (Illustrative DFT Values)

Note: These are typical values expected from DFT calculations, based on data for similar structures like substituted cyclohexanes and acetic acid derivatives. scienceacademique.comnih.gov

| Parameter | Bond/Angle | Typical Value |

| Bond Length | C-C (cyclohexane ring) | ~1.54 Å |

| C-C (methyl group) | ~1.53 Å | |

| C-C (acetic acid side chain) | ~1.52 Å | |

| C=O (carboxyl) | ~1.22 Å | |

| C-O (carboxyl) | ~1.35 Å | |

| Bond Angle | C-C-C (cyclohexane ring) | ~111° |

| O=C-O (carboxyl) | ~124° |

Semi-empirical methods are simplified quantum mechanical calculations that use parameters derived from experimental data to accelerate computations. uni-muenchen.descispace.com These methods, such as PM3 (Parametric Model number 3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, making them significantly faster than DFT or ab initio methods. uni-muenchen.denih.gov This speed allows for the rapid exploration of large molecules or extensive conformational sampling. nih.gov

PM3 is often used for initial geometry optimizations before applying more rigorous methods. researchgate.net For this compound, a PM3 calculation would provide a good first approximation of the molecular geometry and heat of formation. uni-muenchen.de While generally less accurate than DFT for electronic properties, its efficiency makes it a valuable tool for screening different conformations to identify low-energy structures worthy of further, more accurate investigation. researchgate.net

Ab initio (Latin for "from the beginning") calculations are based on quantum mechanics principles without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) theory and more advanced correlated methods like Møller-Plesset perturbation theory (MP2), aim to solve the Schrödinger equation with a higher degree of theoretical rigor. researchgate.netamazonaws.com

While computationally intensive, ab initio methods can provide highly accurate predictions of molecular geometries, energies, and wavefunctions. An ab initio study of this compound would yield benchmark data on its structure and stability. For instance, such calculations on acetic acid have been used to explore its deprotonation dynamics and the influence of the surrounding environment on its structure. amazonaws.com For the target molecule, these methods would offer a definitive analysis of the electronic structure and the subtle interplay of forces governing its conformational preferences.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the analysis is dominated by the cyclohexane (B81311) ring's flexibility and the orientation of its two substituents.

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). These two chair conformations can interconvert via a "ring flip."

For a substituted cyclohexane, the conformer that places the bulky substituent in the more spacious equatorial position is generally more stable. youtube.com In the case of this compound, both the methyl group and the acetic acid group are attached to the same carbon (C1). The critical conformational equilibrium involves the entire 1-methylcyclohexyl group relative to the acetic acid side chain, but the most significant factor is the orientation of the large acetic acid group. The chair conformer where the –CH2COOH group is in an equatorial position is heavily favored over the conformer where it is in an axial position to avoid significant steric strain.

Interactive Table 2: Conformational Energy Preference in this compound

| Conformer | Substituent Position (relative to C1) | Relative Stability | Primary Reason |

| A (More Stable) | Acetic Acid Group: Equatorial | Favored | Minimizes steric hindrance (1,3-diaxial interactions). youtube.comyoutube.com |

| B (Less Stable) | Acetic Acid Group: Axial | Disfavored | Significant steric clash with axial hydrogens on C3 and C5. youtube.com |

The preference for the equatorial conformer is primarily driven by steric interactions, specifically 1,3-diaxial interactions. youtube.com When the acetic acid group (–CH2COOH) is in the axial position, it is brought into close proximity with the two axial hydrogen atoms on the third and fifth carbon atoms of the ring. This proximity leads to van der Waals repulsion (steric clash), destabilizing the entire molecule. Placing the bulky group in the equatorial position points it away from the rest of the ring, eliminating this unfavorable interaction and resulting in a lower energy, more stable conformation. youtube.com

Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful branch of theoretical chemistry that allows for the prediction of various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These predictions are invaluable for interpreting experimental data, assigning signals, and understanding the relationship between molecular structure and spectroscopic output.

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods, primarily using Density Functional Theory (DFT), is a standard approach for structure elucidation. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, one can predict the ¹H and ¹³C NMR spectra. These calculations are highly sensitive to the molecular geometry, and thus, an accurate, optimized structure is a prerequisite. The GIAO (Gauge-Including Atomic Orbital) method is one of the most common and reliable approaches for predicting NMR parameters.

As of this writing, specific computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound are not extensively available in peer-reviewed literature. Such a study would theoretically involve optimizing the geometry of the molecule's various conformers and performing GIAO-DFT calculations to yield a predicted spectrum for comparison with experimental data.

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT or other ab initio methods, solve the vibrational Schrödinger equation for the nuclear motion of the molecule. The output provides the frequencies of the fundamental vibrational modes, their intensities, and their character (e.g., C=O stretch, C-H bend). These predicted spectra are instrumental in assigning experimental IR and Raman bands to specific molecular motions.

Detailed computational analyses of the vibrational frequencies for this compound have not been found in a comprehensive search of scientific literature. A theoretical investigation would provide a table of calculated frequencies and their corresponding vibrational assignments, offering a complete picture of the molecule's vibrational landscape.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. This allows for the exploration of conformational landscapes, the study of molecular flexibility, and the simulation of interactions with other molecules, such as solvents. For a molecule like this compound, MD simulations could reveal the preferred conformations of the cyclohexyl ring, the rotational dynamics of the acetic acid side chain, and its intermolecular interactions.

Currently, there are no specific, publicly accessible molecular dynamics simulation studies focused on this compound. Such research would provide valuable insights into its dynamic structural properties and how it behaves in various chemical environments.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. Calculating the geometries and energies of transition states allows for the determination of activation energies and reaction rates, providing a deep understanding of reaction pathways. For this compound, computational studies could explore mechanisms such as its synthesis, esterification, or decarboxylation.

A thorough review of existing literature indicates a lack of specific computational studies on the reaction mechanisms and associated transition states involving this compound. Theoretical investigations in this area would be valuable for understanding its reactivity and for designing new synthetic routes or applications.

Research Applications and Future Directions for 2 1 Methylcyclohexyl Acetic Acid in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

While not as ubiquitously cited as some other building blocks, 2-(1-Methylcyclohexyl)acetic acid and its structural analogs serve as important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The core structure is closely related to key intermediates in the synthesis of gabapentin (B195806), a widely used anticonvulsant and analgesic drug. fiveable.menih.gov

The synthesis of gabapentin often proceeds through intermediates such as 1,1-cyclohexanediacetic acid anhydride. This precursor, upon reaction with an alcohol and subsequent rearrangement and hydrolysis, can yield the gabapentin structure. The structural similarity of this compound to these intermediates suggests its potential as a starting material or a synthon in alternative synthetic routes to gabapentin and its analogs. The development of efficient synthetic pathways to such compounds is of significant interest in medicinal chemistry. fiveable.me

Furthermore, the synthesis of related compounds, such as 2-methylcyclohexyl acetate (B1210297), highlights the general synthetic accessibility of the methylcyclohexyl moiety. google.com These methods, which can involve hydrogenation of cresol (B1669610) derivatives followed by esterification, provide a foundation for the preparation of a variety of substituted cyclohexyl compounds, including this compound, for use in broader synthetic applications. google.com

Utility as a Model Compound for Fundamental Chemical Studies

The structure of this compound makes it a valuable model compound for investigating fundamental concepts in stereochemistry and conformational analysis. The cyclohexane (B81311) ring is known to adopt a chair conformation to minimize steric and torsional strain. libretexts.orglibretexts.org The presence of two substituents on the same carbon atom in a 1,1-disubstituted cyclohexane, such as in this molecule, leads to distinct conformational preferences.

In any chair conformation of a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is in an equatorial position. libretexts.org The relative stability of the two possible chair conformers is determined by the steric bulk of the substituents. The conformer where the larger group occupies the more spacious equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. libretexts.orglibretexts.orgyoutube.com

In the case of this compound, the two substituents on C1 are a methyl group and an acetic acid group. By studying the conformational equilibrium of this molecule, researchers can gain insights into the energetic penalties associated with placing these different functional groups in an axial versus an equatorial position. Such studies contribute to our fundamental understanding of non-covalent interactions and their influence on molecular shape and reactivity. While specific mechanistic studies on this exact compound are not widely reported, the principles derived from the study of similar disubstituted cyclohexanes are directly applicable. youtube.commvpsvktcollege.ac.in

Contribution to the Development of Novel Chemical Scaffolds

The core structure of this compound is a valuable scaffold for the development of new chemical entities with potential biological activity. This is most prominently demonstrated by its relationship to gabapentin and the subsequent development of gabapentin derivatives. The synthesis of novel compounds based on the gabapentin scaffold is an active area of research aimed at improving pharmacological properties or exploring new therapeutic applications. nih.gov

For example, the synthesis of 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid demonstrates how the primary amino group of gabapentin can be functionalized to create new sulfonamide derivatives. nih.gov This modification introduces a new pharmacophore and alters the physicochemical properties of the parent molecule, potentially leading to new biological activities. The crystal structure analysis of such derivatives provides valuable information about their three-dimensional shape and intermolecular interactions, which can guide further drug design efforts. nih.gov

The versatility of the this compound framework allows for the introduction of a wide range of functional groups, leading to the creation of diverse chemical libraries for screening against various biological targets. The ability to readily modify the carboxylic acid and the methyl group, or to introduce further substituents on the cyclohexane ring, makes it a flexible platform for generating novel chemical scaffolds.

Q & A

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

- Strategy :

- Modify the acetic acid moiety to esters or amides to alter lipophilicity.

- Introduce substituents on the cyclohexyl ring to probe steric effects.

- Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2) and compare IC₅₀ values .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthetic protocols?

- Best Practices :

- Document reaction parameters (e.g., inert atmosphere, stirring rate).

- Use high-purity reagents (≥97% by HPLC ).

- Share raw spectral data (NMR, MS) in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.